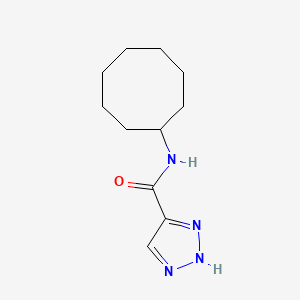

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide

Description

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group at the 4-position and a cyclooctyl moiety at the N1-position. The 1,2,3-triazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design .

Structure

3D Structure

Properties

Molecular Formula |

C11H18N4O |

|---|---|

Molecular Weight |

222.29 g/mol |

IUPAC Name |

N-cyclooctyl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C11H18N4O/c16-11(10-8-12-15-14-10)13-9-6-4-2-1-3-5-7-9/h8-9H,1-7H2,(H,13,16)(H,12,14,15) |

InChI Key |

IQKSXDHAZKKXFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)C2=NNN=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide typically involves a multistep process. . The specific synthetic route for this compound may include the following steps:

Formation of the Azide: The starting material, cyclooctylamine, is converted to the corresponding azide using sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, under copper-catalyzed conditions to form the triazole ring.

Amidation: The resulting triazole intermediate is then subjected to amidation with a suitable carboxylic acid derivative to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative catalysts .

Chemical Reactions Analysis

1.1. Formation of the 1,2,3-Triazole Core

The triazole core is often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a widely used method for constructing 1,2,3-triazoles . For example:

-

Mechanism : A copper(I) catalyst facilitates the cycloaddition between an azide and an alkyne to form the triazole ring. Oxidative coupling or decarboxylation steps may follow to introduce substituents .

-

Conditions : Reactions are typically conducted under mild conditions (e.g., room temperature or slightly elevated temperatures) with ligands like 1,10-phenanthroline to stabilize the copper catalyst .

1.2. Amide Bond Formation

The carboxamide group is introduced via amide coupling , often using reagents like 1,1'-carbonyldiimidazole (CDI) or EDC (ethylcarbodiimide) . For example:

-

Procedure : The carboxylic acid derivative of the triazole is activated by CDI, followed by reaction with cyclooctylamine. The process proceeds with high efficiency under basic conditions (e.g., using triethylamine as a base) .

-

Example Reaction :

2.1. Triazole Core Formation

A plausible mechanism involves:

-

Copper-catalyzed cycloaddition : Azide and alkyne react to form a triazolyl-copper complex.

-

Oxidative coupling or decarboxylation : Depending on the substrate, additional steps may introduce substituents (e.g., alkynyl or seleno groups) .

2.2. Amide Coupling

-

CDI activation : CDI converts the carboxylic acid into an imidazolide intermediate, enhancing nucleophilic attack by the amine .

-

Nucleophilic substitution : Cyclooctylamine attacks the activated intermediate, releasing imidazole as a byproduct .

3.2. Biological Relevance

Related 1,2,3-triazole-4-carboxamides exhibit:

-

Anticancer activity : Selective cytotoxicity toward leukemic T-cells (e.g., nanomolar GI₅₀ values) .

-

PXR inhibition : Dual inverse agonist/antagonist activity with low nanomolar IC₅₀ values .

Structural Modifications and Functionalization

The cyclooctyl substituent enhances:

-

Lipophilicity : Improves membrane permeability for biological activity.

-

Stability : Bulky groups reduce metabolic degradation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site is crucial for its inhibitory effect . Additionally, the compound may modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide, focusing on substituent variations and biological activities:

Key Comparative Insights

Substituent Effects on Bioactivity

- Aryl vs. Alkyl Groups : Aryl substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) enhance anticancer activity by promoting π-π stacking and hydrophobic interactions with target proteins (e.g., tyrosine kinases) . In contrast, the cyclooctyl group in the title compound may improve membrane permeability due to increased lipophilicity but could reduce solubility .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., 4-Cl) enhance cytotoxicity by stabilizing ligand-receptor interactions, as seen in ZIPSEY and related analogs .

Anticancer Activity Trends

- Derivatives with bulky substituents (e.g., cyclooctyl, diphenyl) exhibit potent activity against resistant cell lines (e.g., MDA-MB-231) but may face challenges in oral bioavailability .

- Hydroxyalkyl chains (e.g., ZIPSEY) improve water solubility without compromising activity, suggesting a balance between lipophilicity and hydrophilicity is critical .

Mechanistic Diversity

- While most analogs target tyrosine kinases or proteasomes , compounds like Carboxyamidotriazole act via calcium channel modulation , indicating the scaffold’s versatility .

- The title compound’s cyclooctyl group may favor interactions with steroid hormone receptors or G-protein-coupled receptors , though this requires validation .

Physicochemical Properties

- Lipinski’s Rule Compliance : All analogs, including this compound, adhere to Lipinski’s criteria (molecular weight <500, logP <5), supporting their drug-likeness .

- Solubility : Smaller alkyl groups (e.g., ethyl ) improve aqueous solubility, whereas cyclooctyl may necessitate formulation adjustments for oral delivery.

Biological Activity

N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, drawing from various research studies and findings.

Overview of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are five-membered nitrogen-containing heterocycles that have gained attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds exhibit properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory effects . The structural versatility of triazoles allows for the incorporation of various substituents that can enhance their pharmacological profiles.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that triazole derivatives can modulate various cellular pathways by acting as inhibitors or agonists of key receptors involved in drug metabolism and disease progression .

Key Mechanisms:

- PXR Modulation : Some triazole derivatives have been identified as potent modulators of the Pregnane X receptor (PXR), which plays a critical role in drug metabolism and xenobiotic response .

- Anticancer Activity : Triazoles have shown promising anticancer properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Biological Activity Data

The following table summarizes the biological activities and potency of this compound in various studies:

Case Study 1: Anticancer Potential

A study evaluating the anticancer activity of triazole derivatives found that this compound exhibited significant cytotoxic effects on HCT116 cells with an IC50 value of 0.43 µM. The compound was noted for its ability to induce apoptosis without affecting normal cells significantly .

Case Study 2: Selective Cytotoxicity

In another investigation focusing on leukemic T-cells (Jurkat), this compound demonstrated selective cytotoxicity at nanomolar doses (GI50 = 0.65 µM). The compound induced notable morphological changes consistent with apoptosis and showed potential as a biocompatible agent for further therapeutic development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing N-cyclooctyl-1H-1,2,3-triazole-4-carboxamide?

- Methodology : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for synthesizing 1,2,3-triazole derivatives. For carboxamide functionalization, coupling reactions (e.g., using isocyanides or activated esters) can introduce the cyclooctyl group post-cycloaddition. Ensure anhydrous conditions and use catalysts like CuI for regioselective 1,4-triazole formation .

- Validation : Confirm regiochemistry via -NMR (e.g., singlets for triazole protons at δ 7.5–8.5 ppm) and mass spectrometry (e.g., HRMS to verify molecular ion peaks) .

Q. How can I optimize the solubility of this compound for in vitro assays?

- Methodology : Co-solvent systems (e.g., DMSO-water mixtures) or formulation with cyclodextrins can enhance aqueous solubility. Alternatively, modify the cyclooctyl group with polar substituents (e.g., hydroxyl or amine groups) to improve hydrophilicity without compromising bioactivity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : - and -NMR to confirm triazole ring formation and carboxamide connectivity .

- Mass Spectrometry : HRMS (ESI-TOF) to validate molecular formula and purity.

- IR : Amide C=O stretching (~1650–1680 cm) and triazole C-N vibrations (~1450 cm) .

Advanced Research Questions

Q. How can I resolve crystallographic ambiguities in this compound structures?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for refinement. Key steps:

Collect high-resolution data (resolution ≤ 1.0 Å) to resolve disorder in the cyclooctyl ring.

Apply restraints for bond lengths/angles using AFIX commands in SHELX.

Validate thermal displacement parameters (ADPs) with the Hirshfeld test .

Q. What strategies can address contradictory enzyme inhibition data across studies?

- Analysis Framework :

Assay Conditions : Compare buffer pH (e.g., carbonic anhydrase assays are pH-sensitive) and co-solvent effects.

Enzyme Isoforms : Verify isoform specificity (e.g., COX-2 vs. COX-1) via knockdown/knockout models.

Computational Docking : Use AutoDock Vina to predict binding modes and identify steric clashes with the cyclooctyl group .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Design :

- Triazole Modifications : Replace the carboxamide with sulfonamide to enhance hydrogen bonding (e.g., COX-2 inhibition).

- Cyclooctyl Optimization : Introduce halogen substituents (e.g., Br or F) to improve hydrophobic interactions with enzyme pockets.

Q. What computational tools are suitable for modeling pharmacokinetic properties?

- Tools :

- ADMET Prediction : SwissADME for logP, BBB permeability, and CYP450 interactions.

- Molecular Dynamics : GROMACS to simulate cyclooctyl ring flexibility and membrane penetration .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.